molecular formula C16H19N5O2S2 B2835957 N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-53-8

N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2835957
CAS RN: 898462-53-8
M. Wt: 377.48
InChI Key: LCAORQQTHDFWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has been synthesized and studied for its potential scientific research applications. This compound has shown promise in various fields of research due to its unique chemical structure and potential biochemical and physiological effects.

Scientific Research Applications

Anticancer Activities

  • A study on the synthesis and molecular modeling of imidazothiadiazole analogs, including derivatives similar to the target compound, revealed potent cytotoxic effects against breast cancer cell lines. These derivatives were synthesized via heterocyclization and evaluated using DFT calculations and docking studies, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021).

  • Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a core structure with the target compound, demonstrated their effectiveness as glutaminase inhibitors, showing potential in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model. This highlights the therapeutic potential of such derivatives in cancer treatment (K. Shukla et al., 2012).

Antimicrobial and Anti-inflammatory Properties

  • A study on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for antimicrobial applications, demonstrated promising results. These compounds were synthesized via a versatile method involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, indicating their potential as antimicrobial agents (E. Darwish et al., 2014).

  • Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed, synthesized, and evaluated for their anti-inflammatory and analgesic properties. The study revealed significant in vitro anti-inflammatory activity, with some compounds showing activity comparable to ibuprofen, thus suggesting their potential as anti-inflammatory and analgesic agents (Anas M H Shkair et al., 2016).

Binding Characteristics and Mechanistic Insights

  • The binding of a thiadiazole derivative to human serum albumin (HSA) was investigated, revealing insights into the pharmacokinetic mechanism of such drugs. This study utilized spectroscopy and computational approaches to understand the binding kinetics and structural changes induced in HSA, providing valuable information on the drug's behavior in biological systems (S. Karthikeyan et al., 2017).

properties

IUPAC Name

N-cyclopentyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S2/c22-13(17-11-8-4-5-9-11)10-24-16-21-20-15(25-16)19-14(23)18-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAORQQTHDFWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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